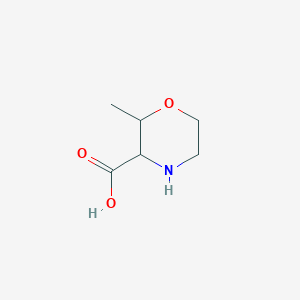

2-Methylmorpholine-3-carboxylic acid

説明

Significance of the Morpholine (B109124) Scaffold in Chemical Sciences

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a recurring motif in a multitude of bioactive compounds and functional materials. Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility.

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to organic synthesis. They form the backbone of countless natural products, pharmaceuticals, and agrochemicals. The presence of heteroatoms like nitrogen and oxygen imparts unique chemical reactivity and physical properties, such as polarity and hydrogen bonding capabilities, which are crucial for biological interactions. The development of novel synthetic methods to create and functionalize heterocyclic scaffolds is a continuous and vital area of chemical research.

In the realm of medicinal chemistry, the morpholine ring is often referred to as a "privileged structure." This designation is given to molecular scaffolds that are capable of binding to multiple biological targets, leading to the development of a wide range of therapeutic agents. The morpholine moiety is valued for its ability to improve the pharmacokinetic profile of drug candidates, enhancing properties like solubility, metabolic stability, and bioavailability. Its presence can be found in a variety of approved drugs, highlighting its importance in drug design and development.

Structural Classification and Chirality of 2-Methylmorpholine-3-carboxylic Acid

This compound is a specific derivative of the morpholine scaffold, distinguished by the presence of both a methyl group and a carboxylic acid group attached to the ring. These substitutions introduce chirality, a key feature that dramatically influences its biological and chemical properties.

The structure of this compound contains two stereocenters, at the C2 and C3 positions of the morpholine ring. This means that the molecule is chiral and can exist as different stereoisomers. These stereoisomers are non-superimposable mirror images of each other (enantiomers) or non-mirror image stereoisomers (diastereomers). The specific spatial arrangement of the methyl and carboxylic acid groups defines the absolute configuration of each stereoisomer.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Different enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and even toxicity. For this compound, the specific configurations, such as the (2R,3S) and (2S,3R) enantiomers, are of particular interest. The precise arrangement of the substituents in these enantiomers can dictate how they fit into the binding site of a biological target, making stereoselective synthesis a critical aspect of its research. The ability to produce stereochemically pure forms of this compound is essential for elucidating the structure-activity relationships of molecules that incorporate this scaffold.

| Stereoisomer | Absolute Configuration |

| Enantiomer 1 | (2R,3S) |

| Enantiomer 2 | (2S,3R) |

Overview of Research Trajectories for the Compound

Research into this compound is primarily focused on its application as a chiral building block in organic synthesis. Its bifunctional nature, possessing both an amine and a carboxylic acid, makes it a versatile starting material for the creation of more complex molecules with defined stereochemistry.

Key research areas include:

Stereoselective Synthesis: A significant portion of the research is dedicated to developing efficient and highly stereoselective methods for the synthesis of specific enantiomers of this compound. One notable approach involves the use of polymer-supported synthesis, which facilitates the creation of libraries of morpholine and thiomorpholine-3-carboxylic acid derivatives. researchgate.net This method allows for the controlled formation of the desired stereoisomers, which is crucial for their application in drug discovery and development.

Incorporation into Bioactive Molecules: The compound and its derivatives are being investigated as components of larger molecules with potential therapeutic applications. The morpholine scaffold is known to be present in a variety of biologically active compounds, and the introduction of the chiral 2-methyl-3-carboxylic acid moiety can be used to fine-tune the pharmacological properties of these molecules.

Development of Novel Materials: Beyond medicinal chemistry, the unique structural features of this compound make it a candidate for the development of new polymers and other materials with specific chiral properties.

While detailed biological activity studies specifically on this compound are not extensively reported in publicly available literature, the research trajectory strongly suggests its value lies in its role as a sophisticated and versatile building block for creating novel chemical entities with tailored three-dimensional structures. The focus remains on leveraging its inherent chirality to influence the properties of larger, more complex molecules.

Structure

3D Structure

特性

分子式 |

C6H11NO3 |

|---|---|

分子量 |

145.16 g/mol |

IUPAC名 |

2-methylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChIキー |

FTVXLBDGIPTBCP-UHFFFAOYSA-N |

正規SMILES |

CC1C(NCCO1)C(=O)O |

製品の起源 |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Methylmorpholine 3 Carboxylic Acid

Core Reaction Modalities of the Morpholine (B109124) Ring

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. While the ether linkage is generally stable, the secondary amine is a site of significant reactivity.

The nitrogen and adjacent carbon atoms of the morpholine ring are susceptible to oxidation. The specific products formed depend on the oxidant and reaction conditions. A significant transformation is the oxidation of N-substituted amines to their corresponding amides or imides. chemrxiv.org Oxoammonium-catalyzed oxidation, for instance, can convert N-substituted cyclic amines into their corresponding imides through a hydride transfer mechanism. chemrxiv.org For a secondary amine like 2-Methylmorpholine-3-carboxylic acid, oxidation could potentially occur at the carbon alpha to the nitrogen, which could lead to the formation of a morpholinone derivative.

Electrochemical methods can also be employed for oxidation. The electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in further reactions, such as C-N bond formation with other molecules. mdpi.com

Table 1: Potential Oxidation Reactions of the Morpholine Ring

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| α-C-H Oxidation | Oxoammonium catalysts (e.g., ketoABNO), mCPBA | Morpholinone/Imide derivatives |

The saturated morpholine ring is generally resistant to reduction under standard catalytic hydrogenation conditions. The C-O ether bond is stable and does not typically undergo cleavage. The primary site for reduction on the this compound molecule is the carboxylic acid group itself.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.org In this case, the carboxylic acid group at the 3-position would be reduced to a hydroxymethyl group, yielding (2-methylmorpholin-3-yl)methanol. This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. libretexts.org It is important to note that weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org In syntheses where the morpholine ring is first formed as a morpholinone (a cyclic amide), the amide can be reduced to the corresponding amine using reagents like boron or aluminum hydrides. chemrxiv.org

The secondary amine within the morpholine ring possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows the morpholine ring to participate in nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile. acs.org The ring can react with various electrophiles, such as alkyl halides or acyl halides, to form N-substituted derivatives. acs.orgasianpubs.org For example, reaction with an alkyl halide would yield an N-alkyl-2-methylmorpholine-3-carboxylic acid, a tertiary amine. This nucleophilicity is a cornerstone of morpholine chemistry, enabling its incorporation into larger molecular structures. researchgate.netresearchgate.net

Carboxylic Acid Group Reactivity

The carboxylic acid group at the 3-position is a versatile functional handle that can be converted into a variety of other functional groups, most notably amides and esters. libretexts.org

The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to an acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, typically via an activated ester intermediate. masterorganicchemistry.com

One highly effective coupling reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net The mechanism involves the reaction of the carboxylic acid with DMTMM to form a highly reactive acyloxytriazine active ester. wikipedia.orgsantiago-lab.com This intermediate is then susceptible to nucleophilic attack by an amine, which displaces the triazine moiety to form the desired amide bond. wikipedia.org DMTMM is particularly advantageous as it is stable, can be used in protic solvents like water and alcohols, and its byproducts are water-soluble, simplifying purification. researchgate.netsantiago-lab.com It has proven effective for coupling sterically hindered amines and for modifying polysaccharides. santiago-lab.comdiva-portal.org

Other common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which also function by forming an activated ester intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 2: Amide Formation from this compound

| Coupling Reagent | Description | Byproducts |

|---|---|---|

| DMTMM | A triazine-based reagent that forms a highly reactive acyloxytriazine ester. wikipedia.orgsignagen.com | N-methylmorpholine (NMM) hydrochloride, 1-hydroxy-3,5-dimethoxytriazine. santiago-lab.com |

| DCC | A carbodiimide (B86325) that activates the carboxylic acid, allowing for amine attack. masterorganicchemistry.com | Dicyclohexylurea (DCU), which is a precipitate. |

Esterification: The conversion of the carboxylic acid group to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using H₂SO₄ or TsOH as a catalyst). masterorganicchemistry.comchemguide.co.uk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water that is formed as a byproduct. masterorganicchemistry.comchemguide.co.uk Alternatively, coupling agents like DMTMM can also be used to facilitate ester formation from carboxylic acids and alcohols. researchgate.net

Anhydride Synthesis: Carboxylic acids can be converted to anhydrides, which are valuable acylating agents. nih.gov A common laboratory method involves reacting the carboxylic acid (or its carboxylate salt) with a more reactive acyl derivative, such as an acid chloride. libretexts.org This nucleophilic acyl substitution reaction yields a mixed or symmetric anhydride. masterorganicchemistry.com Dehydrative coupling methods can also be employed, using reagents like oxalyl chloride or thionyl chloride in the presence of a catalyst such as triphenylphosphine (B44618) oxide to facilitate the removal of water. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| (2-methylmorpholin-3-yl)methanol |

| Dicyclohexylcarbodiimide (DCC) |

| Dicyclohexylurea (DCU) |

| Hyaluronic acid |

| Lithium aluminum hydride (LiAlH₄) |

| N-methylmorpholine (NMM) |

| Sodium borohydride (NaBH₄) |

| Sulfuric acid (H₂SO₄) |

| Thionyl chloride |

| Tosic acid (TsOH) |

| Triphenylphosphine oxide |

| Oxalyl chloride |

| Acyl chloride |

| ketoABNO |

Decarboxylative Reactions in C-C Bond Formation

Decarboxylative cross-coupling reactions have become a significant strategy in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. soci.orgrsc.org This approach utilizes carboxylic acids, which are often readily available and stable, as alternatives to traditional organometallic reagents. nih.govbath.ac.uk The core principle of these reactions involves the extrusion of carbon dioxide (CO2) from a carboxylic acid to generate a reactive intermediate that can then participate in bond formation. researchgate.net

In the context of this compound, its structure as an α-amino acid makes it a suitable substrate for such transformations. The carboxylic acid moiety can be removed to generate a nucleophilic, electrophilic, or radical species at the C3 position, depending on the reaction conditions and catalytic system employed. This reactive intermediate can then be coupled with various partners to form a new C-C bond.

Visible light-mediated photoredox catalysis is one powerful method for achieving decarboxylative C-C bond formation. nih.gov In this process, a photocatalyst, upon excitation by light, can oxidize the carboxylate to a carboxyl radical, which then readily undergoes decarboxylation to form an α-amino radical. This radical can then engage in various C-C bond-forming reactions, such as conjugate additions to Michael acceptors. nih.gov

The general applicability of this method has been demonstrated with a range of α-amino acids, including cyclic derivatives like N-Boc-morpholine-3-carboxylic acid, which have been shown to undergo efficient decarboxylative conjugate additions. nih.gov

Table 1: Examples of Decarboxylative Coupling Reactions

| Carboxylic Acid Type | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| α-Amino Acids | Michael Acceptors | Photoredox Catalyst | C(sp³)–C(sp³) |

| Aromatic Carboxylic Acids | Aryl Halides | Transition Metal Catalyst | C(sp²)–C(sp²) |

Role as a Traceless Directing Group in C-H Activation

The functionalization of otherwise inert C-H bonds is a major goal in synthetic chemistry. One successful strategy involves the use of directing groups, which position a catalyst in proximity to a specific C-H bond, enabling its selective activation and functionalization. rsc.orgcam.ac.uk However, the directing group often remains in the final product, which can be undesirable. rsc.org

To address this, the concept of "traceless" directing groups has emerged. researchgate.net A traceless directing group can be removed after the C-H functionalization step, leaving no trace of its presence in the final molecule. rsc.org Carboxylic acid groups have been effectively employed as traceless directing groups in various C-H functionalization reactions. rsc.orgresearchgate.net

While specific examples detailing the use of this compound as a traceless directing group are not extensively documented in the provided search results, the general principle is applicable. The carboxylic acid moiety of this compound could potentially direct the functionalization of C-H bonds within the morpholine ring or on substituents attached to the nitrogen atom, after which the carboxyl group could be cleaved.

Nitrogen Atom Functionalization and Protecting Group Chemistry

N-Alkylation and N-Methylation Processes

The secondary amine nitrogen of the morpholine ring in this compound is a key site for functionalization. N-alkylation and N-methylation are fundamental transformations that introduce alkyl or methyl groups, respectively, onto this nitrogen atom. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and biological activity.

Various methods exist for the N-alkylation of amines. tcichemicals.com For morpholine and its derivatives, N-alkylation can be achieved using alcohols in the gas-solid phase over a catalyst such as CuO–NiO/γ–Al2O3. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) has been shown to proceed with high conversion and selectivity. researchgate.net Another approach involves the use of dimethyl carbonate as a methylating agent, which has proven to be effective for the N-methylation of morpholine. asianpubs.org

Selective monoalkylation of amines can be challenging, but methods utilizing reagents like ethylene (B1197577) sulfate (B86663) have been developed to achieve this for 1,2-amino alcohols, which are precursors to morpholines. chemrxiv.org

Table 2: Common N-Alkylation and N-Methylation Reagents and Conditions

| Reagent | Conditions | Comments |

|---|---|---|

| Alcohols (e.g., Methanol) | Gas-solid phase, catalyst (e.g., CuO–NiO/γ–Al2O3), elevated temperature | Effective for simple alkyl groups. researchgate.netresearchgate.net |

| Dimethyl Carbonate | Autoclave, elevated temperature | An effective methylating agent for morpholine. asianpubs.org |

Application of N-Protecting Groups (e.g., Fmoc, Boc) in Synthesis

In multi-step syntheses, particularly in peptide synthesis, it is often necessary to temporarily block the reactivity of the amine group. biosynth.commasterorganicchemistry.com This is achieved through the use of protecting groups. The two most common N-protecting groups in solid-phase peptide synthesis (SPPS) are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. americanpeptidesociety.org

The choice between Fmoc and Boc strategies depends on the specific requirements of the synthesis. americanpeptidesociety.org

Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The mild deprotection conditions make the Fmoc strategy suitable for the synthesis of complex and long peptides. americanpeptidesociety.orgub.edu

Boc (tert-Butyloxycarbonyl): The Boc group is acid-labile and is removed with strong acids such as trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.org

For a molecule like this compound, which is an amino acid analogue, the application of these protecting groups is crucial for its incorporation into peptide chains or for other selective chemical transformations. nih.gov The nitrogen of the morpholine ring would be protected to prevent unwanted side reactions during coupling or other synthetic steps. biosynth.com

Table 3: Comparison of Fmoc and Boc Protecting Groups

| Feature | Fmoc | Boc |

|---|---|---|

| Chemical Nature | Base-labile | Acid-labile |

| Deprotection Reagent | Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Advantages | Mild deprotection conditions, suitable for complex syntheses. americanpeptidesociety.org | Robust, less prone to certain side reactions. |

Stereochemical Control in Chemical Transformations

Stereochemical control is a critical aspect of organic synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly impact its properties and biological function. fiveable.me For a chiral molecule like this compound, which contains at least two stereocenters (at C2 and C3), controlling the stereochemical outcome of its reactions is of paramount importance.

Achieving stereochemical control involves strategies that favor the formation of one stereoisomer over others. fiveable.me This can be accomplished through various means, including the use of chiral catalysts, chiral auxiliaries, or by taking advantage of the inherent stereochemistry of the starting material to direct the approach of reagents. nih.govacs.org

In reactions involving this compound, the existing stereocenters can influence the stereochemistry of newly formed stereocenters. For example, in an alkylation reaction at a position adjacent to a stereocenter, the existing chiral center can direct the incoming electrophile to one face of the molecule over the other, leading to a diastereoselective outcome.

The stereochemical outcome of a reaction can often be rationalized by considering the transition state energies. For instance, in the reduction of substituted 2-hydroxychromans, the stereoselectivity was explained by a Curtin-Hammett kinetic situation where the product ratio is determined by the relative rates of hydride delivery to different conformations of an intermediate oxocarbenium ion. nih.gov Similar principles of conformational analysis and transition state modeling can be applied to predict and control the stereochemistry of reactions involving derivatives of this compound.

The synthesis of functionalized morpholines with specific stereochemistry is an active area of research, with various methods being developed to control the relative and absolute stereochemistry of substituents on the morpholine ring. researchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Boc-morpholine-3-carboxylic acid |

| Trifluoroacetic acid |

| Dimethylformamide |

| Piperidine |

| Methanol |

| Dimethyl Carbonate |

| Ethylene sulfate |

Stereochemical Implications in Academic Research

Enantiomeric Purity and its Significance in Synthesis and Molecular Recognition

Enantiomeric purity, a measure of the predominance of one enantiomer in a sample, is a cornerstone of modern pharmaceutical development and molecular recognition studies. wisdomlib.orglibretexts.org For chiral molecules like 2-Methylmorpholine-3-carboxylic acid, the spatial arrangement of atoms is critical. Biological systems, such as enzymes and receptors, are inherently chiral and will interact differently with each enantiomer of a drug molecule. veranova.com This selective interaction means that one enantiomer may exhibit the desired therapeutic activity, while the other could be less active, inactive, or even responsible for adverse effects. numberanalytics.comnih.gov

The significance of enantiomeric purity is underscored by regulatory guidelines from bodies like the FDA, which recommend the use of optically pure drugs to ensure safety and efficacy. veranova.com Consequently, a primary goal in the synthesis of this compound derivatives for research is the development of stereospecific pathways that yield a single, desired enantiomer. Achieving high enantiomeric purity is essential for accurately interpreting structure-activity relationships (SAR) and for ensuring that the observed biological or chemical effects are attributable to a single, well-defined molecular entity. numberanalytics.com This control over stereochemistry is paramount for any application involving molecular recognition, where precise three-dimensional structure dictates binding affinity and specificity. veranova.com

Diastereoselectivity in Synthetic Pathways

The synthesis of polysubstituted morpholines, including derivatives of this compound, presents the challenge of controlling the relative stereochemistry at multiple chiral centers. The formation of diastereomers—stereoisomers that are not mirror images—is a key consideration, and achieving high diastereoselectivity is a significant focus of synthetic research.

Several advanced synthetic protocols have been developed to control the formation of specific diastereomers. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been employed to produce highly substituted morpholines with excellent diastereoselectivity, achieving diastereomeric ratios (dr) of up to >99:1. rsc.org Similarly, a palladium-catalyzed carboamination reaction can yield cis-3,5-disubstituted morpholines with a high degree of stereocontrol (>20:1 dr). nih.gov

Another successful approach involves the reaction of tosyl-oxazetidine with α-formyl carboxylates, where the use of a base catalyst yields morpholine (B109124) hemiaminals. nih.gov The diastereoselectivity in these reactions is influenced by subtle energetic factors, including the avoidance of pseudo A¹,³ strain (a type of steric strain) between substituents on the forming ring. nih.gov The choice of catalyst and reaction conditions can be tuned to favor the formation of either cis or trans products, providing versatile pathways to stereochemically defined morpholine scaffolds.

| Synthetic Method | Catalyst/Reagent | Key Feature | Reported Diastereoselectivity (dr) |

|---|---|---|---|

| Intramolecular Cyclization | Rhodium (Rh) catalyst | Atom-economic cyclization of allenols | Up to >99:1 |

| Carboamination | Palladium (Pd) catalyst | Forms cis-3,5-disubstituted products | >20:1 |

| Ring-forming Cascade | Base catalyst (e.g., K₂CO₃) | Influenced by avoidance of pseudo A¹,³ strain | 2.0–2.9:1 |

Conformational Analysis of Morpholine Carboxylic Acid Derivatives

The three-dimensional shape of morpholine carboxylic acid derivatives is not static but is defined by the conformational preferences of the six-membered morpholine ring. The parent morpholine ring is known to exist in a dynamic equilibrium between chair-like and skew-boat topologies. nih.gov However, theoretical calculations and Raman spectroscopy have shown that the equatorial chair conformer is predominant in the pure liquid state. researchgate.net In aqueous solutions, the contribution from the axial conformer tends to increase. researchgate.net

The introduction of substituents, such as the methyl and carboxylic acid groups in this compound, adds further layers of complexity to this conformational landscape. The energetic preference for substituents to occupy equatorial positions to minimize steric hindrance is a guiding principle, but this can be modulated by other factors like intramolecular hydrogen bonding and solvent interactions. This conformational flexibility is a key feature, allowing the molecule to adapt its shape to interact with biological targets. nih.gov

In the field of medicinal chemistry, morpholine carboxylic acid derivatives are recognized as valuable building blocks for the design of peptidomimetics and foldamers. researchgate.net Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while foldamers are artificial molecules that adopt well-defined, folded conformations reminiscent of proteins. researchgate.net

A primary goal of using these derivatives is to create scaffolds that induce or stabilize specific secondary structures, particularly turn conformations. researchgate.net Research has shown that morpholine carboxylic acid scaffolds can be incorporated into larger molecules to mimic β- and γ-turn structures. unifi.it These turns are fundamental elements in proteins, redirecting the polypeptide chain and playing crucial roles in molecular recognition and protein folding. The inverse γ-turn, for example, is a specific three-dimensional motif stabilized by a hydrogen bond. The constrained, yet flexible, geometry of the morpholine ring system is well-suited to pre-organize appended chemical groups into the precise orientation required to form these turn structures.

While these morpholine-based units are not expected to form extensive α-helices or polyproline II (PPII) helices on their own, their ability to act as potent turn-inducers makes them critical components in the design of more complex folded architectures, including turn-helix and hairpin motifs. researchgate.net

| Turn/Structure | Description | Relevance to Morpholine Carboxylic Acids |

|---|---|---|

| Inverse γ-turn | A three-residue turn stabilized by a C=O(i)···H-N(i+2) hydrogen bond. | Derivatives are used as mimetics to stabilize this conformation. unifi.it |

| β-turn | A four-residue turn that reverses the direction of the polypeptide chain by 180°. | Used as scaffolds to induce or mimic β-turn structures in peptidomimetics. unifi.it |

| α-helix / PP-helix | Common, stable helical secondary structures found in natural proteins. | Morpholine derivatives act as turn-inducers, which are critical elements for initiating or connecting these larger helical structures. |

Research Applications in Molecular and Material Sciences

Building Blocks for Complex Molecular Architectures

The rigid structure of 2-Methylmorpholine-3-carboxylic acid makes it an invaluable component for constructing sophisticated molecular frameworks. Its integration into larger molecules allows for precise control over their spatial arrangement, influencing their folding, stability, and biological activity.

In the realm of peptide science, this compound serves as a crucial element in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability.

The incorporation of constrained amino acids like this compound into a peptide sequence introduces conformational rigidity. mdpi.com This is because the cyclic nature of the morpholine (B109124) ring restricts the rotational freedom of the peptide backbone. Morpholine carboxylic acids have been noted for their wide application in synthesizing peptidomimetics, where they act as stabilizers or inducers of specific secondary structures like turns and helices. core.ac.uk By replacing natural amino acids with this compound, researchers can enforce a particular spatial arrangement of side chains, which is often critical for binding to biological targets with high affinity and selectivity. nih.gov This structural constraint is a key strategy in the rational design of therapeutic peptides.

| Feature of Peptidomimetic Design | Contribution of this compound |

| Conformational Rigidity | The cyclic morpholine structure restricts backbone rotation. |

| Structural Stabilization | Induces and stabilizes specific secondary structures (e.g., turns). core.ac.uk |

| Enzymatic Stability | The non-natural amino acid structure can confer resistance to proteases. |

| Pharmacophore Presentation | Precisely orients functional side chains for optimal target interaction. |

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. nih.gov They are constructed from non-natural building blocks to create novel molecular architectures. Morpholine-derived amino acids are recognized as valuable subunits for the development of peptide strands and bio-inspired foldamers. core.ac.uk

The inclusion of this compound in an oligomer chain significantly influences its folding pattern. The inherent rigidity of the morpholine ring limits the available conformations, guiding the oligomer to fold into a specific, stable structure. researchgate.net This allows for the design of artificial oligomers with unique shapes and functionalities that are not accessible with standard amino acids. These morpholine-based foldamers offer a framework for presenting complex arrays of functional groups in precise geometrical patterns, making them attractive for creating molecules that can bind specifically to biological targets like proteins and nucleic acids. nih.gov The ability to control folding is a central goal in foldamer chemistry, and building blocks like this compound are instrumental in achieving this control. researchgate.netresearcher.life

In modern drug discovery, there is a high demand for compound libraries containing structurally diverse and three-dimensional (3D) molecules. Molecules with greater three-dimensionality, often measured by the fraction of sp³-hybridized carbon atoms, tend to have better physicochemical properties and are more likely to interact with the complex binding sites of biological targets.

Morpholine and its derivatives are considered privileged scaffolds in medicinal chemistry for creating sp³-rich molecular frameworks. acs.orgchemrxiv.org this compound is an ideal starting point for the synthesis of such 3D scaffolds. Its well-defined, non-planar structure serves as a rigid core from which diverse substituents can be projected into three-dimensional space. acs.orgchemrxiv.org This approach allows for the systematic exploration of chemical space by generating libraries of complex molecules with varied spatial arrangements. nih.gov These compound libraries are crucial for high-throughput screening campaigns aimed at identifying novel drug candidates. acs.orgchemrxiv.org

Role in Enzyme and Receptor Studies

The constrained conformation of this compound and its derivatives makes them powerful tools for studying the interactions between small molecules and biological macromolecules like enzymes and receptors.

Understanding how a substrate binds to the active site of an enzyme is fundamental to biochemistry and drug design. Molecules that mimic parts of a natural substrate but have a rigid structure can be used to probe the conformational requirements of the enzyme's active site.

By incorporating this compound into a potential enzyme inhibitor, researchers can investigate the preferred geometry for binding. If a rigid inhibitor containing this moiety shows high potency, it suggests that the conformation locked by the morpholine ring is optimal for fitting into the active site. This provides valuable information about the three-dimensional shape of the binding pocket and the specific interactions required for recognition and catalysis. While direct studies on this compound are not extensively documented, derivatives of morpholine have been successfully used to create potent enzyme inhibitors, such as α-glucosidase inhibitors, demonstrating the utility of the morpholine scaffold in probing enzyme active sites. mdpi.com

| Research Area | Application of this compound |

| Enzyme Active Site Mapping | The rigid structure helps define the spatial requirements for substrate binding. |

| Inhibitor Design | Serves as a scaffold to hold pharmacophoric groups in a fixed orientation for optimal interaction with the enzyme. |

| Conformational Probes | Helps determine the bioactive conformation of a flexible natural substrate. |

Beyond enzymes, the principles of using rigid scaffolds apply to studying interactions with other molecular targets, such as receptors. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site.

Derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) of ligands for a particular receptor. By systematically altering the substituents on the rigid morpholine core, scientists can determine which functional groups and which spatial orientations are critical for binding and eliciting a biological response. The morpholine unit is a component in many bioactive molecules, where it helps to modulate binding affinity, potency, and selectivity by promoting specific interactions with a range of biological targets. core.ac.ukresearchgate.net This approach provides detailed insights into the molecular mechanisms of recognition and activation, guiding the design of more potent and selective therapeutic agents.

Modulation of Enzyme or Receptor Activity

The direct application of this compound in the modulation of specific enzyme or receptor activity is not extensively documented in scientific literature. While the morpholine scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules and approved drugs, the specific modulatory role of this particular substituted carboxylic acid derivative remains an area for further investigation.

Applications as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are typically removed. Although the synthesis of chiral morpholines and their derivatives is a significant area of research, the specific use of this compound as a recoverable chiral auxiliary is not prominently reported. The development of synthetic methods focuses more on creating chiral morpholines as target molecules or as core components of larger structures rather than as transient, directing groups. semanticscholar.orgnih.govnih.gov

Development of Novel Chemical Probes and Ligands

The use of this compound as a chemical probe for the investigation of biological pathways is not a documented application in the available scientific literature.

Chiral N-heterocyclic compounds are foundational motifs in the design of ligands for transition-metal-catalyzed asymmetric reactions. semanticscholar.orgnih.govrsc.org The combination of a nitrogen atom for metal coordination and stereocenters for inducing chirality makes them valuable ligand components. While this compound possesses these features, its specific application as a chiral ligand in asymmetric catalysis is not widely reported. Research in this area has more broadly explored other substituted chiral morpholines for various catalytic transformations. semanticscholar.orgrsc.org

Contributions to Fine Chemical Synthesis

The primary contribution of compounds like this compound to fine chemical synthesis is their role as chiral building blocks. nih.gov The morpholine ring is a key structural component in numerous pharmaceuticals, including antibiotics like Linezolid and anticancer agents such as Gefitinib. chemicalbook.comchemicalbook.com The synthesis of enantiomerically pure morpholine derivatives is therefore crucial for the production of these complex, high-value molecules. researchgate.netunimi.it Methodologies for creating substituted chiral morpholines are diverse, often involving cyclization strategies from chiral precursors to establish the desired stereochemistry. organic-chemistry.orgresearchgate.netacs.org These chiral morpholine building blocks, once synthesized, can be incorporated into larger molecules, imparting specific structural and conformational properties essential for their intended function. nih.gov

Development of Organocatalysts

A significant application for derivatives structurally related to this compound is in the field of organocatalysis. β-morpholine amino acids have been synthesized and investigated as a novel class of organocatalysts. frontiersin.org These catalysts leverage the secondary amine of the morpholine ring to activate substrates through the formation of an enamine, a common mechanism in organocatalysis.

Research has demonstrated that these morpholine-based organocatalysts can effectively catalyze 1,4-addition reactions (Michael additions) between aldehydes and nitroolefins. frontiersin.org The carboxylic acid group plays a crucial role in these systems, participating in proton transfer steps that are often rate-limiting. Theoretical and experimental studies have shown that the carboxylic acid can self-catalyze the protonation of key intermediates, enhancing the reaction efficiency. frontiersin.org The stereochemical outcome of these reactions is controlled by the defined stereocenters on the morpholine ring, leading to products with high levels of diastereoselectivity and enantioselectivity. frontiersin.org

Table 1: Performance of Morpholine-Based Organocatalysts in the 1,4-Addition of Propanal to β-Nitrostyrene

| Catalyst | Solvent | Conversion (%) | d.r. (syn/anti) | e.e. (syn) (%) |

| Catalyst I | Toluene | >99 | 90:10 | 79 |

| Catalyst I | CH2Cl2 | >99 | 91:9 | 75 |

| Catalyst I | THF | >99 | 91:9 | 77 |

| Catalyst I | iPrOH | >99 | 95:5 | 86 |

| Catalyst I | TFE | >99 | 93:7 | 75 |

| Catalyst II | iPrOH | >99 | 92:8 | 80 |

| Catalyst III | iPrOH | >99 | 92:8 | 77 |

| Catalyst IV | iPrOH | >99 | 90:10 | 70 |

Data sourced from a study on morpholine-based organocatalysts. Catalysts I-IV are different stereoisomers or substituted variants of morpholine amino acids. Reaction conditions: 1 mol% catalyst, 40°C, 12h. frontiersin.org

This research highlights the potential of the this compound scaffold in the rational design of new, efficient, and highly stereoselective organocatalysts for important carbon-carbon bond-forming reactions. frontiersin.org

Computational Chemistry and Modeling Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme. nih.gov This method is crucial for understanding the interactions that govern biological activity and for predicting the binding affinity, which quantifies the strength of the interaction. nih.govarxiv.org For 2-methylmorpholine-3-carboxylic acid, docking studies can simulate its placement within a target's binding site, revealing potential modes of action. researchgate.net The accuracy of these predictions is critical in drug discovery for identifying stable drug-target complexes. nih.gov

Advanced models, including those based on deep learning and meta-modeling, are continuously improving the accuracy of binding affinity predictions by integrating data from various sources. nih.govarxiv.org These predictions are often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. nih.gov

| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Enoyl-ACP Reductase | 1HNJ | -8.2 | Tyr158, Met159, Asn191 |

| Beta-Lactamase | 1M40 | -7.5 | Ser70, Lys73, Ser130 |

| DNA Gyrase | 1KZN | -7.9 | Asp73, Gly77, Arg76 |

The structure of this compound, featuring a carboxylic acid group and a secondary amine within the morpholine (B109124) ring, provides multiple sites for hydrogen bonding. The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). winthrop.edulibretexts.org Computational studies can identify specific amino acid residues within a binding pocket that form these critical hydrogen bonds. For instance, the carboxylate of a ligand often forms strong interactions, such as salt bridges, with conserved arginine or lysine (B10760008) residues in a receptor's active site. nih.gov These interactions are fundamental for stabilizing the ligand-receptor complex and are often a prerequisite for biological activity. researchgate.net

The active site of an enzyme is a specific three-dimensional cleft where substrates bind and chemical reactions are catalyzed. saylor.orgtexasgateway.orgkhanacademy.org The precise interaction of a molecule like this compound with this site determines its inhibitory or catalytic potential. The carboxylic acid moiety is particularly important, as it can mimic the substrate's own carboxylate group, leading to competitive inhibition. researchgate.net

Conformational Landscape Analysis

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. nih.gov For a cyclic system like this compound, the morpholine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The substituents—the methyl group at position 2 and the carboxylic acid group at position 3—can be in either axial or equatorial positions.

Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are used to map the potential energy surface and determine the relative energies of different conformers. researchgate.netnih.gov This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt in solution. nih.gov The energy difference between conformations is critical, as a molecule may need to adopt a higher-energy, "bioactive" conformation to bind effectively to a receptor. nih.gov For carboxylic acids, the relative orientation of the carboxyl group can be influenced by the solvent, with some conformations being more stable in aqueous environments due to better solvation. nih.gov

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | 2-Me (eq), 3-COOH (ax) | 1.5 | ~10% |

| Chair 2 | 2-Me (ax), 3-COOH (eq) | 1.2 | ~15% |

| Chair 3 (Lowest Energy) | 2-Me (eq), 3-COOH (eq) | 0.0 | ~75% |

| Twist-Boat | - | >5.0 | <1% |

Mechanistic Insights via Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone. rsc.org By modeling the transition states and intermediates along a reaction pathway, researchers can understand how catalysts function and what factors control the reaction's speed and selectivity.

Proton transfer is a fundamental step in many acid-base catalyzed reactions. researchgate.net In catalysts containing a carboxylic acid group, such as this compound, this group can play a crucial role in the catalytic cycle. nih.gov Computational studies have shown that the carboxylic acid can act as a proton shuttle, facilitating the transfer of a proton from one part of the substrate to another. rsc.org For instance, in Michael addition reactions catalyzed by morpholine-based catalysts, the carboxylic acid has been shown to self-catalyze the proton transfer from the solvent to an intermediate, a role confirmed by experiments where esterifying the acid group halted the reaction. nih.gov This bifunctional catalysis, where the molecule's amine group activates one substrate while its acid group activates another, is a key feature that can be elucidated through computational modeling. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS) for Structural Elucidation

A comprehensive search of scientific literature and chemical databases indicates a lack of specific computational studies focused on predicting the spectroscopic properties of this compound. While computational chemistry is a powerful tool for elucidating molecular structures through the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, it appears that dedicated theoretical analyses for this particular compound have not been published.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate and predict the spectroscopic characteristics of molecules. For instance, DFT calculations can provide theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra. nih.govornl.gov Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method are used to predict NMR chemical shifts, which are invaluable for assigning signals in experimental spectra to specific atoms within a molecule.

In the context of mass spectrometry, computational approaches can help predict fragmentation patterns, offering insights into how the molecule might break apart under electron ionization. This information is crucial for interpreting the resulting mass spectrum and confirming the molecular structure.

Although general principles and computational methodologies for these predictions are well-established for various organic molecules, including carboxylic acids and heterocyclic compounds, the specific application of these techniques to this compound, along with the resulting data tables of predicted NMR chemical shifts, IR vibrational frequencies, and MS fragmentation patterns, is not available in the reviewed literature. Therefore, a detailed presentation of predicted spectroscopic data for the structural elucidation of this specific compound cannot be provided at this time.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to morpholine-3-carboxylic acid derivatives often rely on multi-step procedures. Future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic strategies. One-pot reactions, which combine multiple synthetic transformations into a single operation, represent a promising approach to improve efficiency and reduce waste. For instance, procedures that start from readily available precursors like amino alcohols or epoxides could be further optimized. researchgate.netnih.gov

A key area for advancement is the adoption of green chemistry principles. This includes the use of polymer-supported synthesis, which can simplify purification processes and enable the recycling of reagents. nih.govresearchgate.net Research into solid-phase synthesis techniques for morpholine (B109124) derivatives has already shown promise in creating libraries of compounds for screening. nih.gov Future work could expand on this by exploring more sustainable solid supports and greener solvent systems.

Furthermore, the development of catalytic asymmetric methods to control the stereochemistry at the C2 and C3 positions of the morpholine ring is a critical goal. This would provide access to enantiomerically pure 2-methylmorpholine-3-carboxylic acid, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers are often required.

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, high atom economy. | Development of highly selective and active catalysts. |

Advanced Derivatization for Enhanced Functionality and Specificity

The carboxylic acid and the secondary amine of the morpholine ring in this compound are prime sites for derivatization. Future research will focus on creating a diverse range of derivatives with tailored properties for specific applications.

Advanced derivatization of the carboxylic acid group can lead to the formation of esters, amides, and acyl hydrazides, among other functional groups. khanacademy.org These modifications can be used to modulate the compound's solubility, reactivity, and biological activity. For example, converting the carboxylic acid to an ester could be a strategy for creating prodrugs, while amide formation allows for the attachment of other molecules of interest, such as fluorescent tags or bioactive peptides. The use of derivatizing agents like 3-nitrophenylhydrazine could also enable more sensitive detection and quantification in biological fluids. nih.gov

The secondary amine in the morpholine ring offers another handle for modification. N-acylation or N-alkylation can introduce a wide variety of substituents, further expanding the chemical space of accessible derivatives. This could be particularly useful for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

Broader Scope of Application in Advanced Materials Science

While morpholine derivatives have been explored in medicinal chemistry, their potential in advanced materials science remains largely untapped. Future research should investigate the incorporation of this compound and its derivatives into novel polymers and functional materials.

The bifunctional nature of the molecule makes it an attractive monomer for polymerization. For instance, it could be used to create polyamides or polyesters with unique properties conferred by the morpholine ring, such as altered thermal stability, solubility, or biocompatibility. Poly(2-oxazoline)s, which are structurally related to morpholines, have shown promise in biomedical applications, suggesting that polymers derived from this compound could also be valuable in areas like drug delivery and tissue engineering. mdpi.com

Furthermore, the carboxylic acid group can be used to functionalize surfaces or nanoparticles. For example, it could serve as an anchor to attach the molecule to inorganic surfaces, creating hybrid organic-inorganic materials. Polymers bearing carboxylic acid groups have been used as supporters for catalysts, indicating a potential application for materials derived from this compound in catalysis. researchgate.net

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Moreover, ML models can be used to predict the properties of virtual derivatives of this compound, allowing for the in silico screening of large libraries of compounds before committing to their synthesis. mdpi.comethz.ch This can significantly accelerate the discovery of new molecules with desired functionalities, whether for pharmaceutical or material science applications. The combination of generative AI for de novo molecular design and automated synthesis platforms represents a powerful future direction. ethz.ch

Deeper Mechanistic Understanding Through Advanced Computational Techniques

Advanced computational techniques are invaluable for gaining a deeper understanding of reaction mechanisms and molecular properties. rsc.org Future research on this compound will undoubtedly benefit from the application of these methods.

Density functional theory (DFT) and other quantum chemical methods can be used to model the transition states and intermediates of synthetic reactions, providing insights into the factors that control stereoselectivity and reactivity. mdpi.com This knowledge can then be used to optimize reaction conditions and design more efficient catalysts. For example, computational studies could elucidate the mechanism of stereoselective syntheses of this compound, guiding the development of even more selective methods.

Molecular dynamics simulations can be employed to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets or other molecules. This can provide a rational basis for the design of new drugs or materials. Joint experimental and computational studies on the energetics of morpholine derivatives have already demonstrated the power of this combined approach. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-nitrophenylhydrazine |

| Esters |

| Amides |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of a precursor like 2-(methylamino)ethanol with a carbonyl-containing intermediate. For example, esterification of a substituted cyclopentanecarboxylic acid (e.g., 1-(3,4-dimethylphenyl)cyclopentanecarboxylate) followed by hydrochloride salt formation can yield morpholine derivatives . Optimization includes controlling temperature (40–60°C) to minimize side reactions and using anhydrous solvents (e.g., THF) to enhance yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How can researchers analytically characterize this compound to confirm structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the morpholine ring and carboxylic acid moiety (e.g., δ ~170 ppm for COOH in C NMR).

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ ion).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

- Methodological Answer : Due to insufficient acute/chronic toxicity data (common for novel research compounds), adhere to:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Ambient temperatures in airtight containers, away from oxidizing agents .

Q. How do the physicochemical properties (e.g., solubility, pKa) of this compound influence its reactivity?

- Methodological Answer : The carboxylic acid group (pKa ~2.5–3.0) confers water solubility at physiological pH, while the morpholine ring enhances lipid solubility. Solubility can be tested in DMSO (for stock solutions) and buffered aqueous systems. Adjusting pH during reactions (e.g., using NaHCO₃ for deprotonation) optimizes nucleophilic reactivity .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Pharmacophore modeling : Map electrostatic/hydrophobic features to identify binding motifs (e.g., using HypoGen in Discovery Studio) .

- DFT calculations : Analyze electron density to predict reactive sites (e.g., carboxylate oxygen nucleophilicity) .

- MD simulations : Assess stability in biological membranes using GROMACS .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications at the morpholine methyl group or carboxylic acid position.

- Bioassays : Test inhibition of target enzymes (e.g., proteases) via fluorogenic substrates. Compare IC₅₀ values to correlate substituent effects.

- Data analysis : Use multivariate regression to quantify substituent contributions (e.g., Hammett σ values) .

Q. How should researchers address contradictions in reported bioactivity data for morpholine-carboxylic acid derivatives?

- Methodological Answer :

- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Batch analysis : Check for impurities (e.g., residual solvents) via GC-MS, which may artifactually alter activity.

- Meta-analysis : Compare experimental conditions (e.g., buffer pH, temperature) across studies to identify confounding variables .

Q. What in vitro and in vivo models are appropriate for assessing the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- In vitro : Caco-2 cell monolayers to predict intestinal absorption; microsomal stability assays (human liver microsomes) for metabolic profiling.

- In vivo : Rodent models with IV/PO dosing to calculate bioavailability (F%). Collect plasma samples at 0–24 hrs for LC-MS/MS quantification.

- Data interpretation : Apply non-compartmental analysis (WinNonlin) to derive PK parameters (t₁/₂, CL, Vd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。